molecular formula C23H19N3O B14986253 1-(Naphthalen-1-ylmethyl)-3-phenyl-1-pyridin-2-ylurea

1-(Naphthalen-1-ylmethyl)-3-phenyl-1-pyridin-2-ylurea

Katalognummer: B14986253
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: LWWMPZXYUOEENZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(NAPHTHALEN-1-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA is a complex organic compound that features a unique combination of naphthalene, phenyl, and pyridine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(NAPHTHALEN-1-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA typically involves multi-step organic reactions. One common method involves the reaction of naphthalene-1-ylmethylamine with phenyl isocyanate and pyridine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(NAPHTHALEN-1-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction may produce naphthalene-1-ylmethylamine derivatives .

Wissenschaftliche Forschungsanwendungen

3-[(NAPHTHALEN-1-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 3-[(NAPHTHALEN-1-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(NAPHTHALEN-1-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA is unique due to its specific combination of naphthalene, phenyl, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C23H19N3O

Molekulargewicht

353.4 g/mol

IUPAC-Name

1-(naphthalen-1-ylmethyl)-3-phenyl-1-pyridin-2-ylurea

InChI

InChI=1S/C23H19N3O/c27-23(25-20-12-2-1-3-13-20)26(22-15-6-7-16-24-22)17-19-11-8-10-18-9-4-5-14-21(18)19/h1-16H,17H2,(H,25,27)

InChI-Schlüssel

LWWMPZXYUOEENZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)N(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.